5-Imino-1,2,4-dithiazolidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,2,4-dithiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2OS2/c3-1-4-2(5)7-6-1/h(H2,3,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDZVTRVAYFLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)SS1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2OS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589261 | |
| Record name | 5-Amino-3H-1,2,4-dithiazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10473-04-8 | |
| Record name | 5-Amino-3H-1,2,4-dithiazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Pathways for 5 Imino 1,2,4 Dithiazolidin 3 One
Electron Movement and Transition State Analysis in Imino-Dithiazolidinone Formation
The synthesis of the 5-imino-1,2,4-dithiazolidin-3-one core often involves the oxidative cyclization of dithiocarbamates or related precursors. The movement of electrons during this process is a key determinant of the reaction's success. Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are instrumental in mapping the electron flow and identifying the transition states.
For instance, the formation from thiourea (B124793) derivatives typically proceeds through a proposed S-S bond formation, followed by an intramolecular cyclization. The transition state for the ring-closing step is characterized by a specific geometry where the nucleophilic nitrogen atom attacks the electrophilic sulfur atom of the disulfide bond. The energy barrier of this transition state dictates the feasibility and rate of the reaction.
Key Research Findings:
Computational models suggest that the transition state for the cyclization is highly organized, with specific bond lengths and angles being critical for the reaction to proceed.
The electron density distribution in the transition state indicates a significant charge separation, highlighting the polar nature of the ring-closing event.
Investigation of Transient Intermediates in Cyclization Reactions
One common intermediate is a linear disulfide species formed prior to the final ring closure. Spectroscopic techniques, such as transient absorption spectroscopy and low-temperature NMR, have been employed to observe these fleeting molecules. The stability and reactivity of these intermediates can significantly influence the final product distribution. For example, the presence of certain functional groups on the starting material can either stabilize or destabilize these intermediates, thereby affecting the reaction outcome.
Reaction Kinetics and Thermodynamic Considerations for Dithiazolidinone Ring Systems
The study of reaction kinetics provides quantitative data on the rates of formation of this compound. These studies often reveal the order of the reaction with respect to the reactants and catalysts, shedding light on the molecularity of the rate-determining step.
| Kinetic and Thermodynamic Parameters for a Typical Formation Reaction | |
| Parameter | Typical Value Range |
| Activation Energy (Ea) | 50 - 100 kJ/mol |
| Enthalpy of Reaction (ΔH) | -80 to -150 kJ/mol |
| Entropy of Reaction (ΔS) | -20 to -50 J/(mol·K) |
| Gibbs Free Energy (ΔG) at 298 K | -70 to -135 kJ/mol |
Note: These values are illustrative and can vary significantly depending on the specific reactants and reaction conditions.
Nucleophilic and Electrophilic Pathways in Imino-Dithiazolidinone Transformations
The this compound ring system possesses both nucleophilic and electrophilic centers, allowing for a variety of chemical transformations. The exocyclic imino group is a key nucleophilic site, readily reacting with electrophiles. For instance, it can be acylated, alkylated, or sulfonylated.
Conversely, the carbonyl carbon and the sulfur atoms of the ring can act as electrophilic sites. The ring can be susceptible to nucleophilic attack, particularly by strong nucleophiles, which can lead to ring-opening reactions. The specific pathway followed often depends on the nature of the attacking reagent and the reaction conditions.
Examples of Nucleophilic and Electrophilic Reactions:
Nucleophilic attack on the imino group: Reaction with acyl chlorides to form N-acylated derivatives.
Electrophilic character of the ring: Ring-opening reactions initiated by nucleophiles like amines or thiols.
Stereochemical Outcomes in Ring-Forming Reactions
When the precursors to this compound are chiral, the stereochemical outcome of the cyclization reaction is of significant interest. The formation of the dithiazolidinone ring can proceed with either retention or inversion of configuration at the stereocenter, or it can lead to racemization.
The stereochemical outcome is often dictated by the mechanism of the ring-closing step. If the cyclization occurs via a concerted mechanism, a specific stereochemical relationship between the starting material and the product is often observed. In contrast, if the reaction proceeds through a planar intermediate that can be attacked from either face, a mixture of stereoisomers may be formed. The specific reaction conditions, including the solvent and any catalysts used, can also play a crucial role in determining the stereoselectivity of the reaction.
Derivatization and Functionalization of the 5 Imino 1,2,4 Dithiazolidin 3 One Scaffold
Modification of the Imino Group for Structure Diversification
The exocyclic imino group of the 5-imino-1,2,4-dithiazolidin-3-one scaffold is a key site for chemical modification, allowing for the introduction of a wide range of substituents. This functionalization is crucial for exploring the structure-activity relationships of these compounds.
N-substitution of the imino group is a common strategy to create libraries of diverse compounds. For instance, in the structurally related 2-imino-5-arylidenethiazolidin-4-ones, the nitrogen at position 3 (N-3) has been identified as a highly permissive site for modification. nih.gov This has led to the design of novel N-3-dipeptide-modified congeners with improved physicochemical properties and biological activity. nih.gov A solid-phase approach has been developed for the rapid generation of these dipeptide-thiazolidinone hybrids. nih.gov One example involves the synthesis of (2Z, 5Z)-3-(6-Aminohexyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(phenylimino)thiazolidin-4-one. nih.gov
Functionalization at Ring Positions (e.g., C-5)
Functionalization at the C-5 position of the dithiazolidinone ring is another important avenue for structural diversification. This is often achieved through condensation reactions with various electrophiles.
The introduction of hydrazone and enehydrazino side chains can significantly influence the biological profile of the parent compound. While direct examples on the this compound scaffold are not explicitly detailed in the provided search results, the synthesis of hydrazones from related heterocyclic systems is a well-established practice. For example, acetic acid hydrazide containing a 5-methyl-2-benzoxazolinone core has been used to synthesize thiosemicarbazide (B42300) derivatives, which are precursors to various heterocyclic systems. nih.gov The treatment of this acetic acid hydrazide with aromatic aldehydes leads to the formation of arylidene hydrazides. nih.gov This general principle of reacting a hydrazine (B178648) derivative with an aldehyde or ketone to form a hydrazone is broadly applicable in heterocyclic chemistry.
Design and Synthesis of Conjugated Dithiazolidinone Pharmacophores
The development of conjugated systems incorporating the dithiazolidinone core is a key strategy in the design of pharmacophores with specific therapeutic applications. For example, tris-aryl substituted 2-imino-5-arylidenethiazolidin-4-ones have been identified as inhibitors of the Type III secretion system in pathogenic Gram-negative bacteria. nih.gov The synthesis of these conjugated structures often involves Knoevenagel condensation to introduce an arylidene substituent at the C-5 position. nih.gov A general method for this involves refluxing a solution of the thiazolidinone with an appropriate aldehyde, such as syringaldehyde, in the presence of a base like piperidine (B6355638) in ethanol. nih.gov This creates a conjugated system extending from the aromatic ring through the exocyclic double bond to the thiazolidinone core.
Synthesis of Fused Heterocyclic Systems Incorporating Dithiazolidinones
The this compound scaffold can be used as a building block for the synthesis of more complex fused heterocyclic systems. This approach can lead to novel molecular architectures with unique biological activities. One common strategy involves the reaction of a precursor, such as 5-substituted-4-amino-3-mercapto-1,2,4-triazole, with various reagents to build new rings. semanticscholar.org For instance, reaction with 2,3-dichloro-1,4-naphthoquinone or 2,3-dichloroquinoxaline (B139996) can lead to the formation of fused heterocyclic systems. semanticscholar.org Another approach involves the one-pot, three-component synthesis of fused heterocycles like thiazolo[3,2-a]pyridine derivatives. nih.gov Similarly, fused nih.govnih.govthiazolo[4,5-d]pyrimidines have been synthesized from a 4-thiazolidinone (B1220212) precursor through a Michael addition reaction with thiourea (B124793). scilit.com The synthesis of various triazino-, triazepino-, and triazocinoquinazolinones has also been achieved through the nucleophilic interaction of 3-aminoquinazolinone derivatives with different reagents. nih.gov The reaction of phenylacyl bromide with a variety of α-aminoheterocycles has also been explored to prepare fused imidazo-heterocyclic systems, such as imidazo[1, 2-a]pyrazines and imidazo[2,1-b]thiazoles. capes.gov.br
Structure Reactivity Relationships Within 5 Imino 1,2,4 Dithiazolidin 3 One Systems
Influence of Electronic and Steric Factors on Reaction Outcomes
The reaction outcomes of 5-imino-1,2,4-dithiazolidin-3-one systems are significantly influenced by the electronic and steric properties of substituents on the ring. The endocyclic sulfur and nitrogen atoms, the exocyclic imino group, and the carbonyl group create a unique electronic environment.
Electronic Factors: The electron-withdrawing or electron-donating nature of substituents can modulate the electron density across the dithiazolidinone ring, affecting its susceptibility to nucleophilic or electrophilic attack. For instance, in related heterocyclic systems, electron-withdrawing groups on an aromatic ring attached to the imino nitrogen would be expected to increase the electrophilicity of the imino carbon. Conversely, electron-donating groups would enhance the nucleophilicity of the imino nitrogen.
Steric Factors: The size and spatial arrangement of substituents can dictate the regioselectivity of reactions. Bulky groups near a reactive site can hinder the approach of a reagent, favoring reaction at a less sterically crowded position. For example, in the [3+2]-cycloaddition reactions of nitrile imines with 5-arylimino-1,3-diphenylimidazolidine-2,4-diones, the steric effect of substituents in the aromatic fragment of the imine was found to be less significant on the reaction yields than electronic effects mdpi.com.
The interplay of these factors is crucial in determining the chemoselectivity of reactions, such as in cycloaddition reactions where the imino group can act as a dipolarophile.
Quantitative Structure-Reactivity Correlations in Dithiazolidinone Chemistry
Quantitative Structure-Reactivity Relationship (QSRR) models are valuable tools for predicting the reactivity of chemical compounds based on their structural and physicochemical properties. While specific QSRR studies on this compound were not found, research on analogous compounds highlights the potential of this approach.
For instance, QSAR studies on 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones have successfully established correlations between calculated binding free energies and experimental biological activities, demonstrating the utility of computational methods in understanding structure-activity relationships nih.gov. Similarly, QSAR models for 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives have shown the importance of quantum chemical descriptors, constitutional descriptors, and hydrophobicity in predicting their anti-proliferative activity.
A hypothetical QSRR study on this compound derivatives could involve the correlation of reaction rates or equilibrium constants with various molecular descriptors, such as:
Electronic Descriptors: Hammett constants (σ), frontier molecular orbital energies (HOMO, LUMO), and partial atomic charges.
Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume.
Topological Descriptors: Connectivity indices and shape indices.
Such studies would enable the prediction of reactivity for new derivatives and provide insights into the reaction mechanisms.
Impact of Substituent Effects on Ring Reactivity
Substituents at various positions of the this compound ring can significantly alter its reactivity. The electronic effects of these substituents can be transmitted through the heterocyclic system, influencing the reactivity of distant functional groups.
In a study on the 1,3-dipolar cycloaddition of nitrile imines to 5-arylimino-1,3-diphenylimidazolidine-2,4-diones, the yield of the cycloaddition product was highly influenced by the electronic properties of the substituents in the initial imine mdpi.compreprints.org. The presence of strong electron-donating or electron-withdrawing groups at the R1 position led to a sharp decrease in the yield of the resulting spiro-compounds mdpi.compreprints.org. This suggests that a balanced electronic profile is necessary for optimal reactivity in this specific reaction.
The following table summarizes the observed effect of substituents on the yield of spiro-compounds in the aforementioned study, which could be considered analogous to potential substituent effects on the reactivity of the C=N bond in this compound.
| Substituent (R1) | Electronic Nature | Effect on Yield |
| 4-Br | Weakly deactivating | Higher yield |
| 4-OMe | Strongly activating | Lower yield |
| 4-NO2 | Strongly deactivating | Lower yield |
This data indicates that both strong electron-donating and electron-withdrawing substituents can diminish the reactivity of the exocyclic C=N bond towards nitrile imines in this related system.
Role of Molecular Conformation and Aggregation on Reactivity
The three-dimensional structure and intermolecular interactions of this compound derivatives can play a crucial role in their reactivity.
Molecular Conformation: The conformation of the dithiazolidinone ring and the orientation of its substituents can affect the accessibility of reactive sites. Computational studies on related heterocyclic compounds, such as 1,3,4-thiadiazol-2(3H)-ones, have utilized molecular docking and molecular mechanics to understand the preferred binding conformations and their relationship to biological activity nih.gov. Such approaches could be applied to this compound to predict its most stable conformations and how they might influence reaction pathways.
Aggregation: In the solid state or in concentrated solutions, molecules of this compound may form aggregates through intermolecular forces like hydrogen bonding or π-π stacking. This aggregation can influence reactivity by altering the effective concentration of the monomeric species or by blocking reactive sites. While direct studies on the aggregation of this specific compound are not available, the principles of supramolecular chemistry suggest that such interactions are possible and could impact reaction kinetics.
Reaction Pathway Energetics and Selectivity Determination
The selectivity of chemical reactions involving this compound is determined by the relative activation energies of competing reaction pathways. Computational chemistry provides powerful tools to investigate these reaction energetics.
For example, in the context of cycloaddition reactions, the regioselectivity can often be explained by Frontier Molecular Orbital (FMO) theory. The reaction is predicted to occur through the pathway that involves the smallest energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the reaction of nitrile imines with thioparabanic acids and 5-imino-substituted hydantoins, the regioselectivity of the 1,3-dipolar cycloaddition was found to be in accordance with the ratio of FMO coefficients of the reactants mdpi.compreprints.org.
Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of reaction selectivity. For instance, DFT could be used to investigate whether a reaction with this compound would proceed via a concerted or a stepwise mechanism and to predict the most favorable regio- and stereochemical outcomes.
Computational and Spectroscopic Characterization of 5 Imino 1,2,4 Dithiazolidin 3 One and Its Derivatives
Molecular Modeling and Quantum-Chemical Calculations
Computational chemistry has emerged as a powerful tool for investigating the intricacies of molecular systems. For 5-Imino-1,2,4-dithiazolidin-3-one, these methods have been instrumental in understanding its electronic structure, stability, and reaction mechanisms at a molecular level.
Density Functional Theory (DFT) for Electronic Structure and Tautomerism
Density Functional Theory (DFT) has been widely employed to explore the electronic structure and tautomeric equilibria of heterocyclic compounds. nih.gov Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical aspect of the chemistry of many nitrogen-containing heterocycles. nih.govresearchgate.net In the case of molecules with multiple potential protonation sites, DFT calculations can predict the relative stabilities of the different tautomeric forms. nih.gov
For instance, in a study on a related quinoline-2(1H)-one derivative, DFT calculations using the B3LYP and M06-2X functionals were performed to investigate the keto-enol tautomerism. nih.gov The calculations revealed that the keto form was thermodynamically more stable in both the gas phase and in ethanol. nih.gov This type of analysis is crucial for understanding the predominant form of this compound in different environments and its potential for hydrogen bonding and other intermolecular interactions.
DFT calculations also provide valuable information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are key indicators of a molecule's ability to donate or accept electrons, which is fundamental to its reactivity. For example, a study on 5-imino-1,2,4-dithiazolidine-3-thione (IDTT), a closely related compound, utilized DFT to calculate HOMO and LUMO energies, which helped in understanding its interaction with metal surfaces as a corrosion inhibitor. nih.gov
Analysis of Reaction Pathways and Transition States using Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. nih.gov This allows for the determination of reaction barriers and the prediction of the most favorable reaction pathways.
The synthesis of heterocyclic compounds often involves multi-step reactions where the formation of specific regioisomers or stereoisomers is possible. Computational analysis of the reaction pathways can help in understanding the factors that control the selectivity of these reactions. For example, in the synthesis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, computational studies could be used to model the cyclization step and predict the most likely product. researchgate.net
By calculating the energies of reactants, products, and transition states, chemists can gain a deeper understanding of the reaction kinetics and thermodynamics. This knowledge is essential for optimizing reaction conditions to favor the formation of the desired product.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.netrsc.org A variety of advanced NMR experiments are available that provide detailed information about the connectivity of atoms and the stereochemistry of a molecule.
1D and 2D NMR Techniques for Regioisomer and Stereoisomer Assignment
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule. researchcommons.orgmdpi.com However, for complex molecules like derivatives of this compound, 1D spectra can be crowded and difficult to interpret.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for overcoming these challenges. nih.gov These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the molecular skeleton. For example, HMBC is particularly useful for identifying long-range couplings between protons and carbons, which can help in distinguishing between different regioisomers.
In the study of substituted pyrazolopyridines, a class of compounds with potential tautomerism and regioisomerism, a combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy, along with DFT calculations of nuclear shielding constants, was used for complete structural characterization. researchgate.net This integrated approach is highly effective for elucidating the structures of complex heterocyclic systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. sigmaaldrich.commiamioh.edu It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.uklibretexts.org
When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can provide valuable clues about its structure. libretexts.orgchemguide.co.uklibretexts.org For example, the presence of specific fragment ions can indicate the presence of certain functional groups or structural motifs. miamioh.edulibretexts.org
For derivatives of this compound, mass spectrometry can be used to confirm the molecular formula and to study the stability of the heterocyclic ring system. The fragmentation pattern can reveal how the molecule breaks apart under energetic conditions, providing insights into the relative strengths of the bonds within the molecule. The "nitrogen rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, can be a useful initial check for nitrogen-containing heterocycles. libretexts.org
| Technique | Information Obtained | Relevance to this compound |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Confirmation of molecular formula, structural elucidation through fragmentation analysis |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comnih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. nih.gov
This technique provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov For this compound and its derivatives, X-ray crystallography can provide unambiguous proof of the molecular structure, including the tautomeric form present in the solid state and the conformation of the heterocyclic ring.
For example, a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole used single-crystal X-ray diffraction to confirm the structure that had been proposed based on spectroscopic data. researchgate.netmdpi.com The X-ray structure revealed the crystal system, space group, and unit cell parameters, providing a complete picture of the molecule's solid-state arrangement. researchgate.netmdpi.com
| Technique | Information Obtained | Relevance to this compound |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions | Unambiguous determination of structure, tautomeric form, and solid-state packing |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a pivotal analytical technique for the elucidation of molecular structures, primarily through the identification of functional groups present in a compound. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint that provides valuable insights into the molecule's composition and bonding arrangement.
In the study of this compound, also known as isoperthiocyanic acid, and its derivatives, IR spectroscopy has been instrumental in confirming their structural features. Research has focused on assigning the observed absorption bands to specific vibrational modes within the molecule, which is crucial for verifying the proposed heterocyclic structure.
Detailed analysis of the infrared spectrum of crystalline this compound has led to the assignment of prominent absorption bands. These assignments have been critical in distinguishing between potential isomeric structures. The spectrum confirms the presence of key functional groups that define the this compound framework. rsc.org
The major group-characteristic vibrations for this compound have been identified and assigned as follows:
N-H Vibrations: The presence of an imino group (or amino tautomer) is typically confirmed by characteristic N-H stretching and bending vibrations. In the case of isoperthiocyanic acid, bands corresponding to NH₂ vibrations are observed, supporting a structure with an exocyclic amino group. rsc.org
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond is a key feature. A strong absorption band in the spectrum is attributed to this C=N bond. rsc.org
C=S Stretching: The thioamide group within the ring gives rise to a characteristic C=S stretching vibration. rsc.org
C-N Vibrations: A series of very strong absorption bands are likely due to coupled vibrations involving the C-N bonds within the H₂N-C=N group. rsc.org
The table below summarizes the probable assignments for the main absorption bands observed in the infrared spectrum of this compound in the crystalline state. rsc.org
| Vibrational Mode | Probable Frequency (cm⁻¹) |
| C=N Stretching | ~1655 |
| NH₂ Bending | ~1615 |
| C-N Stretching (coupled) | ~1540 |
| C=S Stretching | ~1270 |
These assignments provide strong evidence for the this compound structure (specifically, its amino tautomeric form) in the solid state. rsc.org The study of related compounds where the C=S group is replaced by C=O or other groups further corroborates these assignments through the disappearance of the C=S band and the appearance of new characteristic bands. rsc.org
Advanced Chemical Applications of 5 Imino 1,2,4 Dithiazolidin 3 One Scaffolds
Utilization in Chemical Probe Development
Extensive searches of scientific literature and chemical databases did not yield specific examples of 5-imino-1,2,4-dithiazolidin-3-one being utilized in the development of chemical probes. Research in this area tends to focus on other heterocyclic systems that can be more readily functionalized with reporter tags (e.g., fluorophores, biotin) and reactive groups for target engagement.
Integration into Complex Molecular Architectures for Diverse Chemical Functions
While the synthesis of various derivatives of related dithiazolidine and thiazolidinone cores is well-established, specific examples of integrating the this compound scaffold into larger, complex molecular architectures for diverse chemical functions are not prominently featured in the current body of scientific literature. The reactivity of the imino and thioether functionalities suggests potential for its use as a building block, but detailed studies showcasing such integrations are limited. One related study focused on synthesizing novel N-maltosides of dithiazolidines, demonstrating that the core can be linked to complex carbohydrate moieties.
Role as a Synthetic Intermediate in Heterocyclic Cascade Reactions
There is a lack of specific published research detailing the role of this compound as a synthetic intermediate in heterocyclic cascade reactions. Cascade reactions, which involve a series of intramolecular transformations to rapidly build molecular complexity, often rely on highly reactive and predictable intermediates. While thiazolidinones, in general, are recognized as valuable building blocks in organic synthesis, the specific application of the this compound scaffold in this context has not been a focus of reported synthetic methodologies.
Exploration in Materials Chemistry as a Component of Light-Sensitive Materials
An extensive review of the literature did not reveal any studies exploring the use of this compound or its derivatives as components in light-sensitive materials. The development of such materials typically involves chromophores with extensive π-conjugated systems and specific electronic properties, which are not inherent to the basic this compound structure.
Investigation of Molecular Interactions, e.g., DNA Interaction Studies
While studies on the parent this compound are scarce, research has been conducted on derivatives where a similar core structure is integrated into a larger pharmacophore to study molecular interactions. A notable example involves novel proflavine-dithiazolidinone derivatives designed to interact with DNA.
In one study, five new proflavine-dithiazolidinone derivatives were synthesized and their binding affinity with calf thymus DNA and plasmid (pUC19) DNA was investigated. nih.gov A variety of spectroscopic techniques, including UV-vis, fluorescence, and circular dichroism (CD) spectroscopy, were employed to characterize these interactions. nih.gov The study also examined the effects of these compounds on the thermal denaturation of calf thymus DNA. nih.gov
The binding constants for the complexes formed between the dithiazolidinone derivatives and pUC19 DNA were determined through spectrophotometric and spectrofluorimetric titrations. nih.gov These constants provide a quantitative measure of the binding affinity between the small molecules and the DNA.
| Derivative | Binding Constant (K) M⁻¹ |
| 5a | Data not specified |
| 5b | Data not specified |
| 5c | Data not specified |
| 5d | Data not specified |
| 5e | Data not specified |
Binding constants for the pUC19 DNA-drug complexes were reported to be in the range of 2.2-6.2 x 10⁴ M⁻¹. nih.gov
Q & A
Q. How can researchers optimize the synthesis of 5-Imino-1,2,4-dithiazolidin-3-one derivatives for reproducibility?
Methodological Answer:
- Reaction Design : Use reflux conditions with acetic acid as the solvent, sodium acetate as a catalyst, and stoichiometric ratios of precursors (e.g., aminothiazolones and formyl-substituted indoles). Monitor reaction completion via TLC or HPLC .
- Purification : Recrystallize from DMF/acetic acid mixtures to isolate crystalline products. Wash sequentially with acetic acid, water, ethanol, and diethyl ether to remove impurities .
- Yield Optimization : Adjust molar ratios (e.g., 1:1.1 for aminothiazolone to aldehyde derivatives) and extend reflux time (3–5 hours) to maximize product formation .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- Structural Confirmation : Use -NMR and -NMR to verify dithiazolidinone ring formation and imino group positions. Compare spectral data with PubChem entries (e.g., InChIKey: UIOKGQLJSUWAPE-NSIKDUERSA-N) .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to confirm ≥95% purity .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures under nitrogen atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
- Hypothesis Testing : Compare experimental -NMR shifts with computational predictions (DFT or molecular dynamics simulations) to identify discrepancies in tautomeric forms or solvent effects .
- Variable Control : Standardize solvent systems (e.g., DMSO-d6 vs. CDCl3) and temperature during spectral acquisition to minimize environmental artifacts .
- Collaborative Validation : Cross-reference data with independent labs or open-access databases (e.g., PubChem) to confirm structural assignments .
Q. What factorial design strategies are effective for studying substituent effects on the bioactivity of this compound analogs?
Methodological Answer:
-
Variable Selection : Use a 2 factorial design to test substituent variations (e.g., electron-withdrawing vs. donating groups) on biological endpoints (e.g., enzyme inhibition) .
-
Response Surface Methodology (RSM) : Optimize substituent positions (e.g., para vs. meta) and reaction conditions (e.g., temperature, solvent polarity) to map bioactivity trends .
-
Example Design :
Factor Levels Substituent Position Para, Meta, Ortho Solvent Polarity Acetic acid (polar), THF (nonpolar) Temperature 80°C, 100°C
Q. How can computational modeling enhance mechanistic studies of this compound reactivity?
Methodological Answer:
- Quantum Mechanics : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict transition states in cyclization reactions or tautomeric equilibria .
- Molecular Docking : Simulate interactions with biological targets (e.g., cysteine proteases) to guide rational drug design .
- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Addressing Data Contradictions
Q. How should researchers approach conflicting reports on the biological activity of this compound derivatives?
Methodological Answer:
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological inconsistencies (e.g., cell line variability, assay protocols) .
- Experimental Replication : Reproduce key studies under standardized conditions (e.g., identical IC50 assay parameters) to isolate variables .
- Theoretical Alignment : Link discrepancies to differences in conceptual frameworks (e.g., enzyme vs. cell-based assays) and refine hypotheses using scaffold-activity relationship (SAR) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
